Diheptadecyl phosphite
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Overview
Description
Diheptadecyl phosphite is an organophosphorus compound with the chemical formula C34H71O3P It is a phosphite ester, characterized by the presence of two heptadecyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diheptadecyl phosphite can be synthesized through the esterification of phosphorous acid with heptadecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphite ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Diheptadecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diheptadecyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphorous acid and heptadecanol.
Substitution: It can participate in substitution reactions with halides to form corresponding phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Halides such as bromine or chlorine can be used in substitution reactions.
Major Products Formed:
Oxidation: Diheptadecyl phosphate.
Hydrolysis: Phosphorous acid and heptadecanol.
Substitution: Corresponding phosphonates.
Scientific Research Applications
Diheptadecyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates.
Medicine: It is investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: It is utilized as an additive in lubricants and as a flame retardant in plastics.
Mechanism of Action
The mechanism of action of diheptadecyl phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions. The phosphite group can donate electrons to neutralize free radicals, thereby preventing oxidative degradation of materials. This property makes it valuable in stabilizing polymers and other materials against oxidative damage.
Comparison with Similar Compounds
Diheptadecyl phosphate: Similar in structure but contains a phosphate group instead of a phosphite group.
Triphenyl phosphite: Another phosphite ester but with phenyl groups instead of heptadecyl groups.
Tris(2-ethylhexyl) phosphite: Contains 2-ethylhexyl groups instead of heptadecyl groups.
Uniqueness: Diheptadecyl phosphite is unique due to its long heptadecyl chains, which impart specific hydrophobic properties and influence its reactivity and applications. Compared to other phosphite esters, it offers distinct advantages in terms of solubility and compatibility with various substrates.
Properties
CAS No. |
71889-09-3 |
---|---|
Molecular Formula |
C34H70O3P+ |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
di(heptadecoxy)-oxophosphanium |
InChI |
InChI=1S/C34H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-38(35)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3/q+1 |
InChI Key |
ORFRTSRVIBPNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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